Lipophilicity (XLogP3) and Membrane Permeability Differentiation vs. Methyl and Methoxy Analogs
The target compound (XLogP3 = 3.0) occupies an intermediate lipophilicity space between the more lipophilic methyl analog 4-bromo-2-methyl-1-nitrobenzene (XLogP3 = 3.5) and the less lipophilic methoxy analog 4-bromo-2-methoxy-1-nitrobenzene (XLogP3 = 2.4) [1][2][3]. This intermediate logP value may confer a balanced profile for membrane permeability while avoiding excessive lipophilicity-associated liabilities such as poor aqueous solubility, high protein binding, and CYP450 promiscuity.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 |
| Comparator Or Baseline | 4-bromo-2-methyl-1-nitrobenzene (CAS 52414-98-9): XLogP3 = 3.5; 4-bromo-2-methoxy-1-nitrobenzene (CAS 103966-66-1): XLogP3 = 2.4 |
| Quantified Difference | ΔXLogP3 = -0.5 vs. methyl analog; ΔXLogP3 = +0.6 vs. methoxy analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18 release) |
Why This Matters
An XLogP3 of 3.0 falls within the optimal range (1–3) for oral bioavailability according to Lipinski's Rule of Five, whereas the methyl analog (3.5) exceeds the recommended threshold, potentially reducing its drug-likeness.
- [1] PubChem CID 69435785. Computed Properties: XLogP3 = 3.0. Accessed May 2026. View Source
- [2] PubChem CID 81577. 4-Bromo-2-methyl-1-nitrobenzene. Computed Properties: XLogP3 = 3.5. Accessed May 2026. View Source
- [3] PubChem CID 11746490. 5-Bromo-2-nitroanisole (4-bromo-2-methoxy-1-nitrobenzene). Computed Properties: XLogP3 = 2.4. Accessed May 2026. View Source
